molecular formula C18H11Cl2N5O5 B12774224 Benzamide, 2-chloro-N-(((4-((5-chloro-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)- CAS No. 103829-02-3

Benzamide, 2-chloro-N-(((4-((5-chloro-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-

Cat. No.: B12774224
CAS No.: 103829-02-3
M. Wt: 448.2 g/mol
InChI Key: BCDPQGXLUZMBHS-UHFFFAOYSA-N
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Description

Benzamide, 2-chloro-N-(((4-((5-chloro-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-: is a complex organic compound that features a benzamide core with various substituents, including chloro, pyrimidinyl, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2-chloro-N-(((4-((5-chloro-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)- typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of benzoic acid with ammonia or an amine under dehydrating conditions.

    Introduction of the Chloro Group: Chlorination of the benzamide core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Pyrimidinyl Group: The pyrimidinyl group is introduced through a nucleophilic substitution reaction, often using a pyrimidine derivative and a suitable leaving group.

    Nitrophenyl Substitution: The nitrophenyl group is incorporated via a coupling reaction, typically using a nitrophenyl halide and a base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Bases such as sodium hydroxide or potassium carbonate, and nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Benzamide, 2-chloro-N-(((4-((5-chloro-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)- has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.

    Biological Research: The compound’s interactions with biological targets are of interest for developing new therapeutic agents.

    Industrial Chemistry: It is used in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.

Mechanism of Action

The mechanism by which Benzamide, 2-chloro-N-(((4-((5-chloro-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact mechanism can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, 2-chloro-N-(((4-((5-chloro-2-pyridinyl)oxy)-3-nitrophenyl)amino)carbonyl)-
  • Benzamide, 2-chloro-N-(((4-((5-chloro-2-pyrimidinyl)oxy)-3-aminophenyl)amino)carbonyl)-
  • Benzamide, 2-chloro-N-(((4-((5-chloro-2-pyrimidinyl)oxy)-3-methylphenyl)amino)carbonyl)-

Uniqueness

The uniqueness of Benzamide, 2-chloro-N-(((4-((5-chloro-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)- lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

103829-02-3

Molecular Formula

C18H11Cl2N5O5

Molecular Weight

448.2 g/mol

IUPAC Name

2-chloro-N-[[4-(5-chloropyrimidin-2-yl)oxy-3-nitrophenyl]carbamoyl]benzamide

InChI

InChI=1S/C18H11Cl2N5O5/c19-10-8-21-18(22-9-10)30-15-6-5-11(7-14(15)25(28)29)23-17(27)24-16(26)12-3-1-2-4-13(12)20/h1-9H,(H2,23,24,26,27)

InChI Key

BCDPQGXLUZMBHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC(=C(C=C2)OC3=NC=C(C=N3)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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